2-(4-Chloro-benzenesulfonylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-benzenesulfonylamino)-benzoic acid is an organic compound that features both a benzenesulfonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be replaced by nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of a catalyst like FeBr₃ can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of the chlorine atom.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.
Nucleophilic Substitution: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-(4-Chloro-benzenesulfonylamino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid.
2-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C13H10ClNO4S |
---|---|
Molecular Weight |
311.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H10ClNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) |
InChI Key |
OWHRRXDJMFQNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.